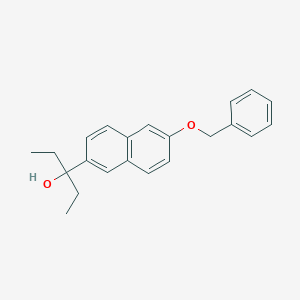
3-(6-Benzyloxynaphthalen-2-yl)pentan-3-ol
Cat. No. B8463308
M. Wt: 320.4 g/mol
InChI Key: ZNKUZMVPKYXQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07943795B2
Procedure details


Treat a mixture of 3-(6-benzyloxynaphthalen-2-yl)pentan-3-ol (1.5 g, 4.68 mmol) and 5% PdlAl2CO3 (0.90 g) in ethanol (750 mL) with hydrogen at 60 psi for 8 h at RT. Filter the catalyst from the reaction mixture and concentrate the filtrate to give the title compound as a yellow solid (0.94 g, 87%). MS (ES) m/e 229 (M−1).



Name
Yield
87%
Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[CH:15]=[C:14]([C:19]([OH:24])([CH2:22][CH3:23])[CH2:20][CH3:21])[CH:13]=[CH:12]2)C1C=CC=CC=1.[H][H]>C(O)C>[CH2:20]([C:19]([C:14]1[CH:15]=[C:16]2[C:11](=[CH:12][CH:13]=1)[CH:10]=[C:9]([OH:8])[CH:18]=[CH:17]2)([OH:24])[CH2:22][CH3:23])[CH3:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C2C=CC(=CC2=CC1)C(CC)(CC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Treat
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter the catalyst from the reaction mixture
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate the filtrate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C(CC)(O)C=1C=C2C=CC(=CC2=CC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.94 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
